Cholecalciferol sulfate Cholecalciferol sulfate
Brand Name: Vulcanchem
CAS No.: 10529-43-8
VCID: VC21340106
InChI: InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C
Molecular Formula: C27H44O4S
Molecular Weight: 464.7 g/mol

Cholecalciferol sulfate

CAS No.: 10529-43-8

Cat. No.: VC21340106

Molecular Formula: C27H44O4S

Molecular Weight: 464.7 g/mol

Purity: ≥98%

* For research use only. Not for human or veterinary use.

Cholecalciferol sulfate - 10529-43-8

CAS No. 10529-43-8
Molecular Formula C27H44O4S
Molecular Weight 464.7 g/mol
IUPAC Name [(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate
Standard InChI InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1
Standard InChI Key CAVKNZYPPDUUIT-YHJXBONMSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C

Chemical Structure and Properties

Cholecalciferol sulfate maintains the core steroid structure of vitamin D3 but with a sulfate group (SO4^2-) conjugated to the 3-hydroxyl position. This modification significantly alters the compound's physicochemical properties compared to unconjugated cholecalciferol. While unsulfated vitamin D3 (cholecalciferol) has the molecular formula C27H44O and a molar mass of 384.648 g/mol , the addition of a sulfate group in cholecalciferol sulfate changes both its molecular formula and mass.

The sulfation of the 3-hydroxyl group of cholecalciferol results in increased water solubility compared to the parent compound, which is practically insoluble in water but freely soluble in organic solvents such as ethanol and methanol . This enhanced water solubility may facilitate the transport of vitamin D in aqueous biological compartments and potentially impact its pharmacokinetic properties.

Structural Comparison of Vitamin D3 and Vitamin D3 Sulfate

The structural difference between vitamin D3 and its sulfated form lies primarily in the substitution of the hydrogen atom in the 3-hydroxyl group with a sulfate moiety. This modification creates a charged molecule, which significantly alters its physical and chemical behavior in biological systems. Patent literature describes various pharmaceutically acceptable salt forms of cholecalciferol sulfate that have been developed for therapeutic applications .

Biosynthesis and Metabolism

Enzymatic Formation of Cholecalciferol Sulfate

The sulfation of vitamin D compounds is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs), which transfer a sulfate group from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to the hydroxyl group of the substrate . Research has identified several specific SULTs involved in the sulfation of vitamin D3-related compounds.

Among the human SULTs investigated, SULT2A1 demonstrates the broadest specificity, showing sulfating activity toward all vitamin D3-related compounds tested . In contrast, SULT1A1 exhibits specificity for calcitriol (1,25-dihydroxyvitamin D3), while SULT2B1a and SULT2B1b sulfate exclusively 7-dehydrocholesterol, the precursor of vitamin D3 in the skin .

Tissue Distribution of Sulfation Activity

Studies examining the sulfation activity in various human organ cytosols have revealed that 25-hydroxyvitamin D3 and 7-dehydrocholesterol are preferentially sulfated by human organ cytosols . This tissue-specific sulfation suggests that different organs may contribute differently to the pool of sulfated vitamin D metabolites in circulation.

Table 1: Sulfotransferases Involved in Vitamin D3 Compound Sulfation

SulfotransferaseSubstrate Specificity
SULT2A1All vitamin D3-related compounds
SULT1A1Exclusively calcitriol (1,25-dihydroxyvitamin D3)
SULT2B1a/SULT2B1bExclusively 7-dehydrocholesterol

Metabolic Fate and Enzymatic Conversions

Comparative Metabolism of Vitamin D3 Sulfate and Unsulfated Vitamin D3

Table 2: Enzymatic Conversion of Vitamin D3 Sulfate vs. Unsulfated Vitamin D3

EnzymeAction on Vitamin D3Action on Vitamin D3 SulfateRelative Rate (Sulfated vs. Unsulfated)
CYP27A1Converts to 25(OH)D3Converts to 25(OH)D3 3-sulfateApproximately 50%
CYP2R1Converts to 25(OH)D3No activity observed0%
CYP11A1Converts to 20(OH)D3Converts to 20(OH)D3 3-sulfateConsiderably lower
CYP27B1Not applicableNo activity on 25(OH)D3 3-sulfate0%
CYP24A1Not applicableNo activity on 25(OH)D3 3-sulfate0%

Physiological Significance

Alternative Metabolic Pathways

The ability of certain CYP enzymes, such as CYP27A1 and CYP11A1, to metabolize vitamin D3 sulfate suggests the existence of alternative metabolic pathways for sulfated vitamin D compounds . These pathways may contribute to the diversity of vitamin D metabolites present in the body and potentially expand the functional repertoire of vitamin D beyond its classical actions.

Research findings suggest that the metabolic pathway leading to the formation of 25-hydroxyvitamin D3 3-sulfate may involve either direct sulfation of 25-hydroxyvitamin D3 or conversion of 7-dehydrocholesterol-3-sulfate in the skin . This highlights the complexity of vitamin D metabolism and the potential for multiple routes of sulfated metabolite generation.

Therapeutic Applications

Pharmaceutically Acceptable Salt Forms

Patent literature describes pharmaceutically acceptable cholecalciferol sulfate salts that have been developed for the treatment of vitamin D3 deficiency . These salt forms may offer advantages over traditional vitamin D3 supplements in terms of stability, bioavailability, or specific therapeutic actions.

Research Developments and Future Directions

Current Research Status

Current research on cholecalciferol sulfate focuses on elucidating its complete metabolic pathways, understanding the regulation of vitamin D sulfation in different tissues, and exploring its potential therapeutic applications. The identification of specific sulfotransferases involved in vitamin D sulfation represents a significant advancement in this field .

Knowledge Gaps and Future Research Opportunities

Despite recent progress, significant gaps remain in our understanding of cholecalciferol sulfate. Further research is needed to fully characterize its biological functions, determine the factors regulating its formation and metabolism, and assess its potential clinical applications. Additionally, more comprehensive studies of the enzymes involved in both the formation and hydrolysis of vitamin D sulfates are warranted.

Future investigations may also explore the relationship between cholecalciferol sulfate levels and various health conditions, particularly those associated with vitamin D deficiency or dysregulation. The development of specific analytical methods for accurate quantification of sulfated vitamin D metabolites in biological samples will be crucial for advancing this research.

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